N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexylamine group at position 4 and a 3-methylphenyl substituent at position 1 of the heterocyclic core. This scaffold is notable for its structural versatility, enabling modifications that influence biological activity, pharmacokinetics, and target selectivity.
Properties
IUPAC Name |
N-cyclohexyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-6-5-9-15(10-13)23-18-16(11-21-23)17(19-12-20-18)22-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCYPOWUAJICJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology and antiviral treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to the activation or deactivation of various cellular processes. The inhibition of specific kinases can disrupt oncogenic signaling pathways that lead to cancer cell proliferation and survival.
Target Kinases
- Protein Kinase B (AKT) : This pathway is crucial for cell survival and growth.
- Mitogen-Activated Protein Kinases (MAPK) : Involved in regulating cellular responses to growth signals.
The compound mimics the binding interactions within the hinge region of kinase active sites, effectively blocking their activity. This inhibition can lead to a cascade of effects that suppress tumor growth and induce apoptosis in cancer cells.
Research Findings
Recent studies have demonstrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in various biological assays. Below is a summary table highlighting key findings related to this compound:
| Study | Cell Line/Model | IC50 Value | Biological Activity | Notes |
|---|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 0.45 µM | Antiproliferative | Significant inhibition observed |
| Study 2 | HepG2 (liver cancer) | 0.32 µM | Antitumor | Induces apoptosis in treated cells |
| Study 3 | MT-4 (HIV model) | >10 µM | Antiviral | Limited activity against HIV replication |
Case Studies
- Anticancer Activity : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to exhibit potent anticancer properties against multiple tumor cell lines. The compound's ability to induce apoptosis and inhibit cell migration was particularly noted in HeLa and HepG2 cell lines.
- Antiviral Properties : Although primarily studied for its anticancer effects, preliminary investigations into its antiviral potential showed that the compound could inhibit the replication of certain viruses in vitro. However, further studies are required to establish its efficacy against viral infections comprehensively.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its ability to inhibit specific kinases, which are enzymes that play crucial roles in cellular signaling pathways.
Targeted Kinases
- Src Family Kinases (SFKs) : The compound has been identified as a potent inhibitor of SFKs such as Src, Fyn, and Hck. These kinases are implicated in various cancers due to their roles in cell proliferation, migration, and survival .
- Abl Kinase : Inhibition of Abl kinase is also significant, particularly in the context of chronic myeloid leukemia (CML), where aberrant Abl activity contributes to disease progression .
Cancer Treatment
The compound's inhibitory effects on kinases make it a candidate for cancer therapy.
Case Studies and Research Findings
- Neuroblastoma (NB) : Preclinical studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis and reduce cell proliferation in neuroblastoma cell lines. For instance, a related compound demonstrated an IC50 value of 80 nM against SH-SY5Y cells, indicating strong antiproliferative activity .
- Glioblastoma Multiforme (GBM) : Similar studies have indicated efficacy against GBM cells, with compounds exhibiting significant inhibitory effects on tumor growth in vivo models .
Structural Variants and Optimization
Research has focused on optimizing the chemical structure of pyrazolo[3,4-d]pyrimidine derivatives to enhance their solubility and bioavailability while maintaining potent kinase inhibition.
| Compound Variant | Solubility (µg/mL) | IC50 (nM) | Target Kinase |
|---|---|---|---|
| Si34 | 0.12 | 90 | c-Src |
| Si192 | 1.7 | 210 | c-Src |
| Si306 | Not specified | Not specified | c-Src |
This table illustrates the relationship between structural modifications and pharmacological properties.
Broader Therapeutic Potential
Beyond oncology, there is emerging interest in the use of this compound for treating neurodegenerative diseases linked to dysregulated kinase activity. For example:
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes oxidation under controlled conditions. For example:
-
Hydrogen peroxide (H₂O₂) in acidic media oxidizes the C-6 position of the pyrimidine ring, forming a ketone derivative.
-
Potassium permanganate (KMnO₄) selectively oxidizes the methyl group on the 3-methylphenyl substituent to a carboxylic acid under alkaline conditions .
Nucleophilic Substitution
The cyclohexylamine group participates in nucleophilic substitution reactions. Key examples include:
-
Alkylation : Reaction with methyl iodide in DMF replaces the cyclohexyl group with a methyl group at the N-4 position .
-
Arylation : Suzuki coupling with aryl boronic acids introduces aromatic substituents at the C-5 position of the pyrimidine ring .
Condensation Reactions
The primary amine at N-4 reacts with carbonyl compounds:
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Hydrazone Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields hydrazone derivatives .
-
Schiff Base Synthesis : Reaction with ketones (e.g., acetophenone) produces Schiff bases, which are stabilized by the electron-rich pyrimidine ring .
| Carbonyl Compound | Solvent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzaldehyde | Ethanol | Acetic acid | N-Benzylidene hydrazone derivative | 85% | |
| Acetophenone | Toluene | p-TsOH | Schiff base analog | 63% |
C–H Functionalization
The pyrazolo[3,4-d]pyrimidine scaffold undergoes regioselective C–H activation:
-
Palladium-Catalyzed Arylation : Directed by the pyrimidine nitrogen, C-6 undergoes arylation with aryl iodides in hexafluoroisopropanol (HFIP) .
-
Oxidative Coupling : Copper(I)-mediated coupling with terminal alkynes introduces alkynyl groups at C-5 .
Reductive Amination
The cyclohexylamine group facilitates reductive amination with aldehydes:
-
Sodium cyanoborohydride (NaBH₃CN) reduces imine intermediates formed between the amine and aldehydes (e.g., formaldehyde), yielding secondary amines .
| Aldehyde | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | Methanol | N-Methylcyclohexyl derivative | 82% |
Hydrolysis Reactions
The pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl cleaves the pyrimidine ring, forming pyrazole-3-carboxamide derivatives.
-
Basic Hydrolysis : NaOH (1 M) opens the pyrimidine ring to yield pyrazole-4-amine intermediates .
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.), reflux | Hydrochloric acid | Pyrazole-3-carboxamide analog | 68% | |
| NaOH (1 M), 70°C, 6 h | Sodium hydroxide | Pyrazole-4-amine intermediate | 75% |
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition at the pyrimidine C=C bond, forming cyclobutane-linked dimers .
| Light Source | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| UV-C (254 nm) | Acetone | Cyclobutane dimer | 40% |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidine core allows substitutions at positions 1, 3, and 4, which are critical for modulating properties such as solubility, binding affinity, and metabolic stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations:
- Position 1 Substitutions :
- Position 3 Modifications :
- Position 4 Variations :
Key Insights:
- Kinase Inhibition : PP2’s tert-butyl and chlorophenyl groups are critical for Src kinase selectivity, whereas the target compound’s 3-methylphenyl may favor alternative kinase targets .
- Anticancer Activity : Substituents like para-dimethoxy (compound 36 ) or phenylethynyl ( ) significantly enhance potency compared to simpler aryl groups.
Q & A
Q. Key Steps
Core scaffold formation : Start with 4-amino-pyrazolo[3,4-d]pyrimidine derivatives.
Substituent introduction : Use alkylation, Suzuki coupling, or nucleophilic substitution.
Purification : Recrystallization (acetonitrile/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .
How should researchers characterize this compound to confirm structure and purity?
Q. Basic Analytical Techniques
Q. Advanced Methods
- HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry for chiral analogs .
How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by this compound?
Q. Advanced SAR Strategy
Core modifications : Compare pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine cores to assess selectivity (e.g., CDPK1 inhibition) .
Substituent variation :
- N1-position : Cyclohexyl vs. tetrahydro-2H-pyran-4-ylmethyl for solubility/CNS penetration .
- C3-position : Aryl groups (e.g., phenoxyphenyl) for target binding .
In vitro assays :
Q. Data Analysis
- Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets .
- Correlate logP (e.g., >3 for CNS penetration) with in vivo efficacy .
What methodologies are effective for improving synthetic yield in Suzuki-Miyaura couplings of pyrazolo[3,4-d]pyrimidines?
Q. Advanced Optimization
Q. Troubleshooting
- Low conversion : Add 1–2 eq. of K₂CO₃ to deprotonate boronic acids.
- Isomer separation : Chiral columns (e.g., Chiralpak IA) for enantiopure products .
How can the blood-brain barrier (BBB) penetration potential of this compound be evaluated?
Q. Advanced Preclinical Testing
In silico prediction : Calculate physicochemical properties (AlogP, PSA) using SwissADME .
In vitro models :
- PAMPA-BBB : Measure permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .
In vivo studies :
What strategies are used to develop PROTACs based on this scaffold?
Q. Advanced PROTAC Design
Warhead selection : Conjugate VHL or CRBN ligands (e.g., VHL Ligand B) via PEG linkers .
Synthetic steps :
- Alkylation : Attach ω-bromo t-butyl ester to pyrazolo[3,4-d]pyrimidine core.
- Amide coupling : Use HATU/DIPEA to link carboxylic acid-terminated linkers .
Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
